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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of

Bis(diethylamino)silane (BDEAS) in the semiconductor industry. BDEAS has emerged as a

critical precursor for the deposition of high-quality silicon-containing thin films, which are

fundamental components in modern electronic devices.[1][2][3] Its high vapor pressure, thermal

stability, and reactivity make it a versatile choice for advanced deposition techniques like

Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

[1][2][4] This document details the use of BDEAS in depositing silicon nitride (SiN) and silicon

dioxide (SiO₂), presenting key performance data, experimental protocols, and reaction

pathways.

Overview of Bis(diethylamino)silane (BDEAS)
Bis(diethylamino)silane, with the chemical formula SiH₂[N(C₂H₅)₂]₂, is a liquid

organoaminosilane precursor.[4] It is favored in semiconductor manufacturing for its ability to

enable low-temperature deposition of high-purity thin films with excellent conformity and

precise thickness control.[4][5] The diethylamino ligands facilitate the self-limiting surface

reactions that are characteristic of ALD, leading to high-quality film growth.[4]

Key Properties of BDEAS:

Appearance: Colorless liquid[3][5][6]
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Molecular Weight: 174.36 g/mol [6]

Boiling Point: 70 °C at 30 mmHg[2][5]

Density: 0.804 g/mL[2]

Vapor Pressure: ~100 Torr at 100 °C[5]

Applications in Thin Film Deposition
BDEAS is a versatile precursor used for depositing several critical materials in semiconductor

fabrication, primarily silicon nitride and silicon dioxide. These films serve as gate dielectrics,

spacers, liners, and passivation layers.[1][4]

Silicon Nitride (SiNₓ) Deposition
Silicon nitride films deposited using BDEAS are essential for applications requiring durable and

insulating layers.[7][8] Plasma-Enhanced Atomic Layer Deposition (PEALD) with BDEAS and a

nitrogen (N₂) plasma co-reactant is a common method for producing high-quality SiNₓ films at

relatively low temperatures.[2][7]

The properties of SiNₓ films are highly dependent on the deposition parameters. The following

table summarizes key data from various studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.americanelements.com/bis-diethylamino-silane-27804-64-4
https://www.benchchem.com/product/b1590842
https://www.blog.baldengineering.com/2020/08/bdeas-versaitile-ald-precursor-for-high.html
https://www.benchchem.com/product/b1590842
https://www.blog.baldengineering.com/2020/08/bdeas-versaitile-ald-precursor-for-high.html
https://www.benchchem.com/pdf/Applications_of_Bis_diethylamino_dichlorosilane_in_Semiconductor_Manufacturing_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_Note_and_Protocol_for_Atomic_Layer_Deposition_of_Silicon_Oxide_Using_Bis_diethylamino_dichlorosilane.pdf
https://journal.atomiclayerdeposition.com/article/101651/
https://www.benchchem.com/pdf/Characterization_of_silicon_nitride_films_from_Bis_diethylamino_dichlorosilane.pdf
https://www.benchchem.com/product/b1590842
https://journal.atomiclayerdeposition.com/article/101651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Deposition
Conditions

Source

Deposition

Temperature
≤ 250 °C

PE-spatial-ALD with

N₂ plasma
[7]

100 - 300 °C
PEALD with N₂

plasma
[9]

400 °C
PEALD with N₂

plasma
[10]

Growth Per Cycle

(GPC)
0.19 - 0.31 Å

150 - 250 °C, PE-

spatial-ALD
[7]

Refractive Index 1.92 (at 390 nm)
400 °C, PEALD with

N₂ plasma
[10]

N/Si Ratio 0.963
400 °C, PEALD with

N₂ plasma
[10]

Impurity Content

Oxygen 4.7 at.% (lowest)
200 °C, PE-spatial-

ALD
[7]

10.7 % 400 °C, PEALD [10]

Carbon 13.7 at.%
200 °C, PE-spatial-

ALD
[7]

14.3 % 400 °C, PEALD [10]

Hydrogen Bond

Density
~4.7 x 10²² cm⁻³

250 °C, PE-spatial-

ALD
[7]

Electrical Breakdown

Field

Higher with 162 MHz

plasma

Compared to 13.56

MHz plasma
[9][11]

Wet Etch Rate (dilute

HF)

Lower with 162 MHz

plasma

Compared to 13.56

MHz plasma
[9][11]
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This protocol is a representative example based on typical parameters found in the literature

for depositing SiNₓ using BDEAS and N₂ plasma.

Substrate Preparation: Load the substrate into the ALD reaction chamber.

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N₂) to

eliminate moisture and oxygen.

Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for a set time

(e.g., 0.1 - 2.0 seconds) to allow for self-limiting adsorption on the substrate surface. b.

Purge 1: Purge the chamber with inert gas to remove any unreacted BDEAS and

byproducts. c. N₂ Plasma Exposure: Introduce N₂ gas and apply RF power (e.g., 13.56 MHz

or 162 MHz) to generate a plasma for a specific duration (e.g., 5 - 20 seconds). The plasma

reacts with the adsorbed BDEAS layer to form silicon nitride. d. Purge 2: Purge the chamber

again to remove reaction byproducts.

Repeat Cycles: Repeat the deposition cycle to achieve the desired film thickness.

Cooldown and Unload: After the final cycle, cool down the system under an inert gas

atmosphere before unloading the substrate.

Ellipsometry: To measure film thickness and refractive index.[8]

X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the

N/Si ratio and impurity concentrations (C, O).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize chemical bonding (e.g., Si-

N, N-H, Si-H).[8]

Silicon Dioxide (SiO₂) Deposition
BDEAS is also a prominent precursor for depositing high-quality silicon dioxide films, which are

fundamental to transistor gates and other insulating structures.[4][12] Both thermal and

plasma-enhanced ALD methods are utilized.
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Parameter Value
Deposition
Conditions

Source

Deposition

Temperature

250 - 350 °C (ALD

Window)

Thermal ALD with

Ozone (O₃)
[13][14]

< 300 °C
PEALD with Oxygen

(O₂) Plasma
[2]

Room Temperature

(25 °C)

Energy-Enhanced

ALD with O₂ Plasma
[15]

Growth Per Cycle

(GPC)
~0.10 nm/cycle

250 - 350 °C, Thermal

ALD with O₃
[13]

~0.04 - 0.1 nm/cycle
RP-ALD with O₂

plasma (1000-1500W)
[16]

Refractive Index ~1.46 Close to pure SiO₂ [12]

Carbon Content
Lower than TDMAS-

based films
ALD at 400 °C [12]

Electrical Breakdown

Field
~10 MV/cm PEALD at 280 °C [17]

Substrate Preparation: Load the substrate into the ALD reaction chamber.

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to remove

residual contaminants.

Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber (e.g., 1.6 s

pulse) to saturate the surface.[4] b. Purge 1: Purge the chamber with inert gas. c. Ozone

(O₃) Pulse: Introduce ozone gas as the co-reactant to oxidize the precursor layer and form

SiO₂. d. Purge 2: Purge the chamber to remove byproducts.

Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.[4]

Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before

removing the substrate.[4]
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Reaction Mechanisms and Experimental Workflows
Understanding the surface chemistry of BDEAS is crucial for optimizing deposition processes.

Density Functional Theory (DFT) studies have provided insights into the reaction mechanisms.

Proposed Reaction Mechanism for SiO₂ Deposition
During the ALD of SiO₂, the BDEAS molecule interacts with a hydroxylated (-OH) surface. The

Si-N bond is weaker than the Si-H bond and is preferentially broken during the surface

reaction.[18] The diethylamino ligands are removed, allowing the silicon to bond with the

surface oxygen.
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Half-Reaction 1: BDEAS Pulse

Half-Reaction 2: Oxidant Pulse (e.g., O₃)

reactant

surface

product

byproduct

BDEAS
SiH₂(NEt₂)₂

{ Substrate |  -OH }
Adsorption

{ Substrate |  -O-SiH₂(NEt₂) }
Reaction Et₂NH

(byproduct)

Ozone (O₃) { Substrate |  -O-SiH₂(NEt₂) }
Reaction

{ Substrate |  -O-SiO₂-OH } Byproducts
(e.g., H₂O, N₂)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590842#what-are-the-uses-of-bis-diethylamino-
silane-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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